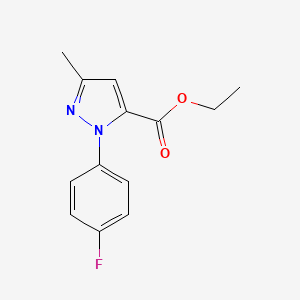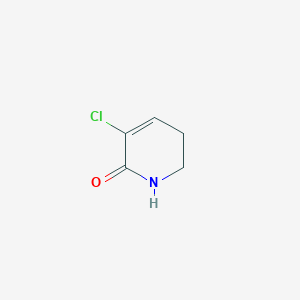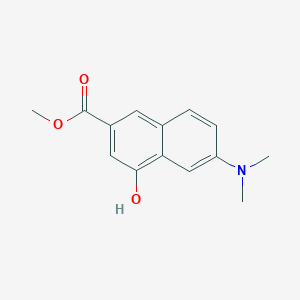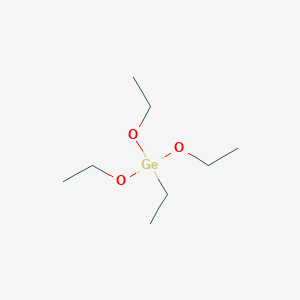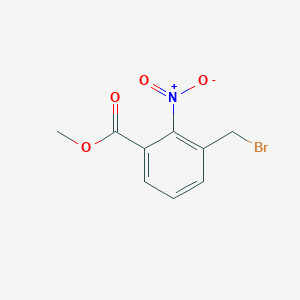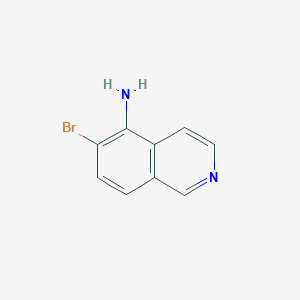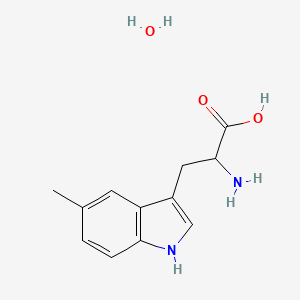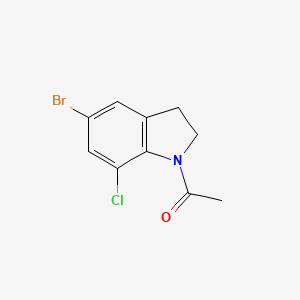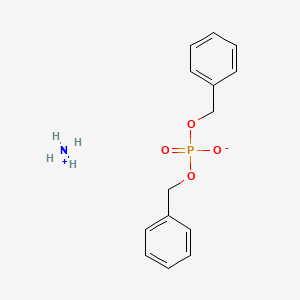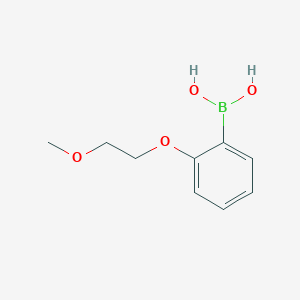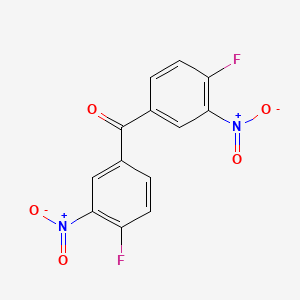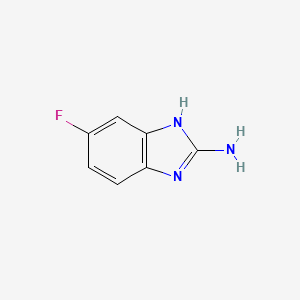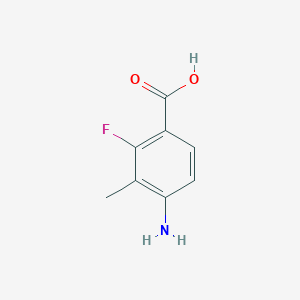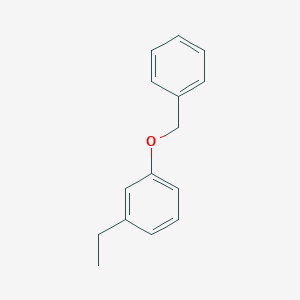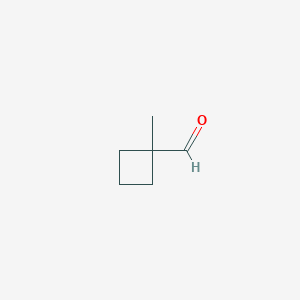
1-Methylcyclobutane-1-carbaldehyde
Übersicht
Beschreibung
- 1-Methylcyclobutane-1-carbaldehyde (CAS Number: 65338-30-9) is an organic compound with the molecular formula C<sub>6</sub>H<sub>10</sub>O.
- It is an aliphatic aldehyde containing a four-membered cyclobutane ring and a methyl group.
- The chemical structure includes an aldehyde functional group (C=O) attached to the cyclobutane ring.
Synthesis Analysis
- The synthesis of 1-Methylcyclobutane-1-carbaldehyde can involve various methods, including oxidation of the corresponding alcohol or alkylation of cyclobutanecarboxaldehyde.
Molecular Structure Analysis
- The molecule contains a total of 17 bonds, including 7 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, and 1 aldehyde group.
- The 2D and 3D chemical structures are shown below:
Chemical Reactions Analysis
- Specific chemical reactions involving 1-Methylcyclobutane-1-carbaldehyde would depend on the reaction conditions and reagents used.
Physical And Chemical Properties Analysis
- Unfortunately, detailed physical and chemical properties data for this compound are not readily available at the moment.
Wissenschaftliche Forschungsanwendungen
Photoreduction and Photochemistry
1-Methylcyclobutane-1-carbaldehyde has been studied in the context of photoreduction and photochemistry. Funke and Cerfontain (1976) investigated the photochemistry of cycloalkanecarbaldehydes, including cyclobutane-carbaldehyde, highlighting their behavior under irradiation and the resulting chemical processes and photoproducts (Funke & Cerfontain, 1976).
Supramolecular Chemistry
In supramolecular chemistry, 1-methylcyclobutane-1-carbaldehyde derivatives have been utilized. Giannopoulos et al. (2014) reported on the synthesis of a high nuclearity {Mn(III)25} barrel-like cluster using 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a ligand related to 1-methylcyclobutane-1-carbaldehyde, demonstrating its application in creating single-molecule magnetic behaviors (Giannopoulos et al., 2014).
Organic Synthesis
1-Methylcyclobutane-1-carbaldehyde and its analogs have been explored as building blocks in organic synthesis. Alcaide and Almendros (2001, 2002) described the use of 4-oxoazetidine-2-carbaldehydes (related structures) in the synthesis of biologically interesting substances, including amino acids and natural products, demonstrating their versatility and dual reactivity (Alcaide & Almendros, 2001)(Alcaide & Almendros, 2002).
Stereochemistry Analysis
The stereochemistry of related cyclobutane derivatives has been analyzed using NMR spectroscopy. Hittich (1982) reported on the stereochemistry of 1-chloro- and 1-methylcyclobutane and their homologues, which is crucial for understanding the behavior of these compounds in chemical reactions (Hittich, 1982).
Safety And Hazards
- The safety information indicates that it is flammable (H226) and may cause skin or eye irritation (H315, H319, H335).
- Proper precautions should be taken when handling this substance.
Zukünftige Richtungen
- Further research could explore its applications in organic synthesis, potential biological activities, and optimization of synthetic routes.
Please note that the availability of specific data may vary, and further investigation would be needed to address all aspects comprehensively. If you have any additional questions or need further details, feel free to ask! 😊
Eigenschaften
IUPAC Name |
1-methylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(5-7)3-2-4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJXPECBGWEDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602824 | |
| Record name | 1-Methylcyclobutane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclobutane-1-carbaldehyde | |
CAS RN |
65338-30-9 | |
| Record name | 1-Methylcyclobutane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclobutane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



